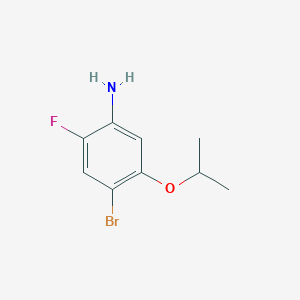

4-Bromo-2-fluoro-5-isopropoxyaniline

Beschreibung

4-Bromo-2-fluoro-5-isopropoxyaniline is a substituted aniline derivative featuring bromo (Br), fluoro (F), and isopropoxy (OCH(CH₃)₂) groups at positions 4, 2, and 5, respectively. This compound is primarily utilized as a precursor in synthesizing herbicidal agents, such as tetrahydrophthalimide derivatives. For instance, it reacts with 3,4,5,6-tetrahydrophthalic anhydride in acetic acid under reflux conditions to form N-(4-bromo-2-fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide, a key intermediate in agrochemical applications . The compound’s melting point is reported as 81–82°C, and its synthesis involves purification via silica gel chromatography .

Eigenschaften

Molekularformel |

C9H11BrFNO |

|---|---|

Molekulargewicht |

248.09 g/mol |

IUPAC-Name |

4-bromo-2-fluoro-5-propan-2-yloxyaniline |

InChI |

InChI=1S/C9H11BrFNO/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,12H2,1-2H3 |

InChI-Schlüssel |

SHJSTFBEFVMIQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C=C(C(=C1)N)F)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Substituted Analogs

4-Bromo-2-fluoro-5-propoxyaniline (CAS: 84478-69-3)

- Molecular Formula: C₉H₁₁BrFNO

- Substituents : 4-Br, 2-F, 5-propoxy (OCH₂CH₂CH₃)

- Key Differences : The propoxy group is a straight-chain alkoxy substituent, contrasting with the branched isopropoxy group in the target compound. This structural difference influences steric hindrance and solubility. For example, the branched isopropoxy group may reduce reaction rates in nucleophilic substitutions due to increased steric bulk .

- Applications : Available for custom synthesis but lacks documented herbicidal applications compared to the isopropoxy analog .

Methyl-Substituted Analogs

4-Bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7)

- Molecular Formula : C₇H₇BrFN

- Substituents : 4-Br, 5-F, 2-methyl (CH₃)

- Key Differences : Replacing the isopropoxy group with a methyl group significantly reduces molecular weight (204.04 vs. 248.09) and alters electronic effects. Methyl is electron-donating, whereas alkoxy groups are electron-withdrawing, affecting the aromatic ring’s reactivity in electrophilic substitutions .

- Applications: Limited data on specific applications, though methyl-substituted anilines are often intermediates in pharmaceuticals .

Positional Isomers

5-Bromo-2-fluoro-4-methylaniline (CAS: 945244-29-1)

Bulky Substituent Derivatives

4-Bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- The trifluoropropoxy group introduces extreme steric and electronic effects, making it suitable for specialized agrochemicals but less reactive in standard coupling reactions compared to isopropoxy-substituted anilines .

Data Table: Comparative Analysis

Research Findings and Implications

Steric Effects : The branched isopropoxy group in this compound enhances steric hindrance, slowing down reactions requiring planar transition states but improving selectivity in herbicidal derivatives .

Electronic Effects : Alkoxy groups (e.g., isopropoxy) withdraw electron density via resonance, activating the ring for electrophilic substitution at specific positions. Methyl groups, in contrast, donate electron density, altering reaction pathways .

Positional Isomerism : Transposing substituents (e.g., bromo from position 4 to 5) significantly impacts regioselectivity in subsequent reactions, as seen in lower similarity scores (0.80–0.84) for positional isomers .

Synthetic Utility : The target compound’s synthesis involves reflux in acetic acid, a method adaptable to other alkoxy-substituted anilines but requiring adjustments for sterically hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.